molecular formula C21H17F3N2O4S B14956209 N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-phenylalanine

N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-phenylalanine

Katalognummer: B14956209
Molekulargewicht: 450.4 g/mol
InChI-Schlüssel: TVRYBXRIUFHQMG-KRWDZBQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-phenylalanine: is a complex organic compound that features a trifluoromethoxy group, a thiazole ring, and a phenylalanine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-phenylalanine typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethoxy)phenyl isocyanate with thiazole derivatives under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like sodium bicarbonate to neutralize the reaction mixture .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of safer and more cost-effective reagents, such as sodium methoxide, is also preferred to reduce production costs and enhance safety .

Analyse Chemischer Reaktionen

Types of Reactions: N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-phenylalanine is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It has shown promise as an inhibitor of certain enzymes involved in metabolic pathways.

Medicine: In medicine, this compound is being investigated for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry: Industrially, the compound is used in the development of agrochemicals and pharmaceuticals. Its unique properties make it suitable for applications requiring high stability and specific reactivity .

Wirkmechanismus

The mechanism of action of N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-phenylalanine involves its interaction with specific molecular targets. The compound binds to certain proteins or enzymes, altering their activity and triggering biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access . The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-phenylalanine stands out due to its combination of a trifluoromethoxy group, a thiazole ring, and a phenylalanine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. For instance, the presence of the thiazole ring enhances its potential as an enzyme inhibitor, while the trifluoromethoxy group increases its lipophilicity and stability .

Eigenschaften

Molekularformel

C21H17F3N2O4S

Molekulargewicht

450.4 g/mol

IUPAC-Name

(2S)-3-phenyl-2-[[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetyl]amino]propanoic acid

InChI

InChI=1S/C21H17F3N2O4S/c22-21(23,24)30-16-8-6-14(7-9-16)19-25-15(12-31-19)11-18(27)26-17(20(28)29)10-13-4-2-1-3-5-13/h1-9,12,17H,10-11H2,(H,26,27)(H,28,29)/t17-/m0/s1

InChI-Schlüssel

TVRYBXRIUFHQMG-KRWDZBQOSA-N

Isomerische SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F

Kanonische SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.